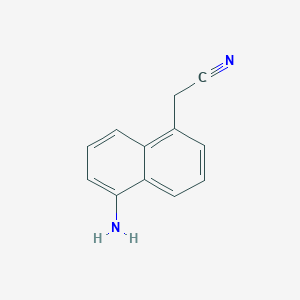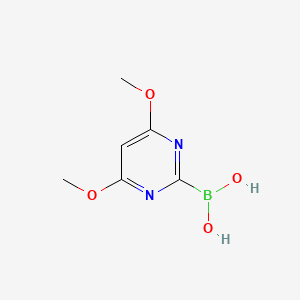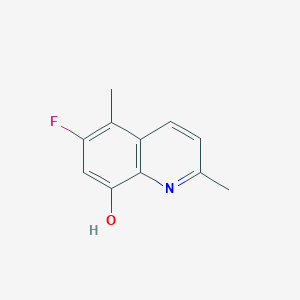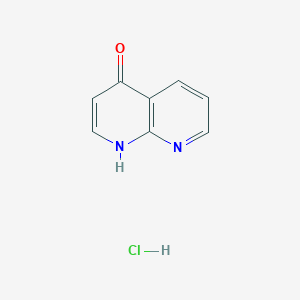
(E)-3-(naphthalen-1-yl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(Naphthalen-1-yl)acrylaldehyde is an organic compound with the molecular formula C13H10O It is characterized by the presence of a naphthalene ring attached to an acrylaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(naphthalen-1-yl)acrylaldehyde typically involves the condensation of naphthalene-1-carbaldehyde with acrolein under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(Naphthalen-1-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of (E)-3-(naphthalen-1-yl)acrylic acid.
Reduction: Formation of (E)-3-(naphthalen-1-yl)prop-2-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(Naphthalen-1-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-(naphthalen-1-yl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(Phenyl)acrylaldehyde: Similar structure but with a phenyl ring instead of a naphthalene ring.
(E)-3-(Biphenyl)acrylaldehyde: Contains a biphenyl group instead of a naphthalene ring.
(E)-3-(Anthracen-1-yl)acrylaldehyde: Contains an anthracene ring instead of a naphthalene ring.
Uniqueness
(E)-3-(Naphthalen-1-yl)acrylaldehyde is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
1504-73-0 |
|---|---|
Molekularformel |
C13H10O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(E)-3-naphthalen-1-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-10H/b8-4+ |
InChI-Schlüssel |
UTHCEVDIYLRXTA-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]](/img/structure/B11908396.png)

![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)









![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)

